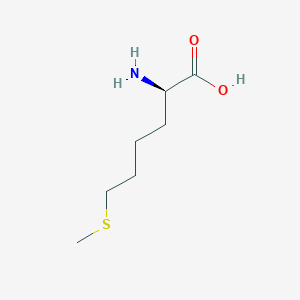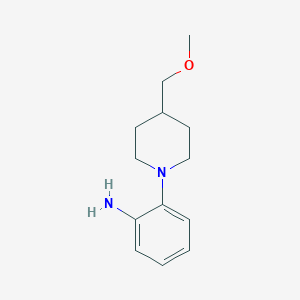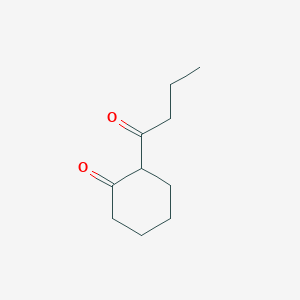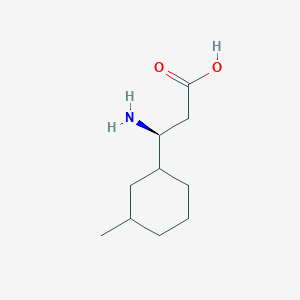
(R)-2-Amino-6-(methylthio)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-6-(methylthio)hexanoic acid, also known as methionine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the building blocks of proteins and is vital for human health. Methionine contains a sulfur atom, which is significant for its biological functions, including methylation and antioxidant activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine can be synthesized through several methods. One common method involves the Strecker synthesis, where aldehydes react with ammonia and hydrogen cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids. Another method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes with ammonium carbonate and potassium cyanide.
Industrial Production Methods: Industrially, methionine is produced through fermentation processes using genetically modified bacteria. These bacteria are engineered to overproduce methionine by optimizing metabolic pathways. The fermentation broth is then processed to extract and purify methionine.
Chemical Reactions Analysis
Types of Reactions: Methionine undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Methionine sulfoxide reductase enzyme.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Methionine has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential in treating liver diseases, depression, and as an antioxidant.
Industry: Used as a feed additive in animal nutrition to ensure proper growth and health.
Mechanism of Action
Methionine can be compared with other sulfur-containing amino acids, such as cysteine and homocysteine:
Cysteine: Unlike methionine, cysteine contains a thiol group (-SH) instead of a methylthio group (-SCH3). Cysteine is involved in the formation of disulfide bonds in proteins.
Homocysteine: Structurally similar to methionine but lacks the methyl group. Elevated levels of homocysteine are associated with cardiovascular diseases.
Uniqueness of Methionine: Methionine’s unique methylthio group makes it a crucial methyl donor and antioxidant, distinguishing it from other sulfur-containing amino acids.
Comparison with Similar Compounds
- Cysteine
- Homocysteine
- S-adenosylmethionine
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(2R)-2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
FBWIRBFZWNIGJC-ZCFIWIBFSA-N |
Isomeric SMILES |
CSCCCC[C@H](C(=O)O)N |
Canonical SMILES |
CSCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)



![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)

![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)

